![molecular formula C13H30BrN B1589591 Tributylmethylammonium bromide CAS No. 37026-88-3](/img/structure/B1589591.png)
Tributylmethylammonium bromide
Overview
Description
Tributylmethylammonium bromide is a quaternary ammonium compound with the chemical formula (CH₃CH₂CH₂CH₂)₃N(Br)CH₃. It is commonly used as a phase transfer catalyst in organic synthesis reactions. This compound is known for its ability to facilitate reactions between different phases, such as aqueous and organic phases, thereby improving reaction speed and yield .
Mechanism of Action
Target of Action
Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is a quaternary ammonium compound
Mode of Action
It’s known that quaternary ammonium compounds can interact with cell membranes, disrupting their integrity and leading to cell lysis .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its charged nature . Its distribution, metabolism, and excretion would depend on various factors including its interaction with biological molecules and its physicochemical properties.
Result of Action
Based on the known effects of similar quaternary ammonium compounds, it may lead to disruption of cell membrane integrity, potentially causing cell lysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the compound’s activity. The pH and temperature of the environment may also influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Tributylmethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable ionic structures with negatively charged biomolecules, influencing their activity and stability . The interactions between this compound and these biomolecules are primarily electrostatic in nature, which can lead to changes in the conformation and function of the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the respiratory system by causing irritation . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s ability to interact with cell membranes and proteins can also affect cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable ionic structures with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, this compound can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions by facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the need for careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the metabolism of lipids, carbohydrates, and proteins by modulating the activity of key metabolic enzymes . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins that regulate its localization and distribution within cells. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylmethylammonium bromide can be synthesized by reacting methylated tributylamine with hydrogen bromide. The reaction typically occurs in a suitable solvent, where the methylated tributylamine reacts with hydrogen bromide to form this compound and hydrogen bromide acid . The reaction conditions often involve maintaining a controlled temperature and using a solvent that can dissolve both reactants.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then extracted and purified using methods such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Tributylmethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the bromide ion. Common reagents include sodium hydroxide or potassium hydroxide in aqueous solutions.
Phase Transfer Catalysis: In these reactions, this compound acts as a catalyst to transfer reactants from one phase to another, typically in the presence of an organic solvent and an aqueous phase.
Major Products: The major products of these reactions depend on the specific reactants used. For example, in substitution reactions, the product would be the compound formed by replacing the bromide ion with the nucleophile.
Scientific Research Applications
The search results discuss Tetrabutylammonium bromide (TBAB), not Tributylmethylammonium bromide. TBAB is a quaternary ammonium salt with a bromide counterion that is commonly used as a phase transfer catalyst in various applications .
General Information
TBAB is a quaternary ammonium salt with a bromide counterion . It usually comes in the form of white crystals or powders . It is soluble in water, alcohol, and acetone .
Applications
TBAB is a versatile compound with applications in:
- Phase Transfer Catalysis: TBAB facilitates reactions between organic and aqueous phases, which is particularly useful in organic synthesis . A catalytic amount of TBAB can catalyze alkylation, oxidation, reduction, and esterification processes .
- Electrochemistry: It enhances the conductivity of solutions and improves the performance of batteries and fuel cells .
- Extraction Processes: TBAB aids in the extraction of various compounds from natural sources, making it valuable in pharmaceutical and environmental chemistry .
- Analytical Chemistry: This chemical is employed in chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and analyze complex mixtures .
- Biochemical Applications: TBAB serves as a reagent in biochemical assays, helping researchers study enzyme activities and interactions in biological systems .
- Synthesis of 5-Substituted 1H-Tetrazoles: TBAB can be used in the synthesis of a series of 5-substituted 1H-tetrazoles from the reactions of aryl nitrile and sodium azide in molten tetrabutylammonium bromide .
- Synthesis of 4-Phenyl-1,3-Dioxolan-2-One: A combination of graphite carbon nitride and TBAB can be used as a catalytic system for the synthesis of 4-phenyl-1,3-dioxolan-2-one from 2-phenyloxirane under carbon-dioxide-filled reaction conditions .
- Synthesis of Isocoumarin-1-Imines and Isobenzofuran-1-Imines: TBAB-catalyzed efficient protocol can be used for the synthesis of a series of isocoumarin-1-imines through the 6- endo-dig oxy-cyclization 2-alkynylbenzamide .
TBAB is also used as a cosmetic ingredient, in biphasic organic transitions within the pharmaceutical industry, and as phase transfer catalysts for the agrochemical and polymer (e.g., epoxy) markets .
Properties
TBAB can change the degree of solventization of ions, increase the activity of ion reaction, and speed up the reaction rate . Molten TBAB can be employed as an efficient ionic liquid to carry out organic transformations under solvent-free conditions .
Toxicity
Comparison with Similar Compounds
- Tetraethylammonium bromide
- Tetrapropylammonium bromide
- Tetrabutylammonium bromide
Comparison: Tributylmethylammonium bromide is unique due to its specific combination of methyl and butyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst compared to other quaternary ammonium compounds that may have different alkyl groups .
Biological Activity
Tributylmethylammonium bromide (TBAB) is a quaternary ammonium compound that has gained attention in various fields, particularly in organic chemistry and biochemistry. This article explores the biological activity of TBAB, focusing on its antimicrobial properties, toxicity profiles, and its role as a catalyst in biochemical reactions.
TBAB is a phase-transfer catalyst used in organic synthesis, facilitating reactions by transferring reactants between immiscible phases. It is particularly effective in catalyzing alkylation, oxidation, reduction, and esterification processes . Its ability to act as a zwitterionic solvent under molten conditions has also been noted, making it versatile for various chemical transformations.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TBAB when used in combination with deep eutectic solvents (DES). For instance, TBAB combined with glycerol demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study found that TBAB:ethylene glycol exhibited the most potent antimicrobial effects, while TBAB:glycerol showed favorable cell viability and antioxidant activity .
Table 1: Antimicrobial Activity of TBAB Combinations
Combination | Antimicrobial Effect | LC50 (mg/L) | Cell Viability (%) |
---|---|---|---|
TBAB: Glycerol | Moderate | N/A | 118 |
TBAB: Ethylene Glycol | Strong | N/A | N/A |
TBAB: Diethylene Glycol | Moderate | Higher than glycerol | N/A |
3. Toxicity Profile
The toxicity of TBAB has been evaluated through both in vivo and in vitro studies. It is generally considered to have lower toxicity compared to other solvents. For example, TBAB in glycerol was reported to be eco-friendly with minimal adverse effects on human fibroblast cell lines and aquatic organisms .
Table 2: Toxicity Summary of TBAB
Study Type | Organism/Cell Type | Observations |
---|---|---|
In Vivo | Fish (C. carpio) | Higher LC50 with diethylene glycol |
In Vitro | Human fibroblast cells | Cell viability at 118% with glycerol |
The mechanisms underlying the biological activity of TBAB are complex and involve multiple pathways. For instance, its role as a phase-transfer catalyst allows for enhanced reaction rates and yields in biochemical processes, which can lead to increased production of bioactive compounds . Additionally, the interaction of TBAB with cellular membranes may disrupt microbial cell walls, leading to increased permeability and eventual cell lysis .
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of TBAB-based DES against various pathogens, researchers found that formulations containing TBAB significantly inhibited bacterial growth compared to controls. The study utilized scanning electron microscopy (SEM) to visualize the destruction of bacterial cell walls upon treatment with TBAB formulations .
Case Study 2: Biochemical Reactions
A review highlighted the use of TBAB in synthesizing bioactive heterocycles through metal-free catalytic processes. These compounds have potential therapeutic applications due to their biological activities . The study emphasized the efficiency of TBAB as a co-catalyst in coupling reactions that produce biologically relevant molecules.
Properties
IUPAC Name |
tributyl(methyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAWHVVWUNNONG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958198 | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37026-88-3 | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37026-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylmethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylmethylammonium bromide (TMAB) improve the efficiency of blue PeLEDs?
A: TMAB acts as an interfacial layer between the perovskite and the other layers in the PeLED device. The quaternary ammonium cations of TMAB interact with the Pb(Br/Cl)6 octahedra present in the perovskite structure. [] This interaction serves two primary functions:
Q2: What is the significance of using this compound (TMAB) specifically in blue PeLEDs?
A: While PeLEDs show great promise for display technologies, blue PeLEDs generally lag behind their green and red counterparts in terms of efficiency. [] The use of TMAB as an interface layer is particularly significant in blue PeLEDs because it addresses the specific challenges faced in their development. By improving film morphology and reducing defects, which are particularly problematic in blue-emitting perovskite compositions, TMAB helps to bridge the efficiency gap between blue PeLEDs and their green and red counterparts. This advancement paves the way for the development of efficient and stable blue PeLEDs, a crucial component for realizing full-color displays and white-light illumination applications. []
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